molecular formula C7H12ClN3 B2533595 (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride CAS No. 1147379-19-8

(r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride

Cat. No.: B2533595
CAS No.: 1147379-19-8
M. Wt: 173.64
InChI Key: RYXYFVNOEVQXIV-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride may involve large-scale chemical reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction conditions are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride include:

  • 5-Methylpyrazine-2-carboxylic acid
  • 5-Methylpyrazine-2-ylmethanamine
  • 2-Methylpyrazine

Uniqueness

What sets ®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride apart from these similar compounds is its specific structure and the presence of the ethanamine group

Properties

IUPAC Name

(1R)-1-(5-methylpyrazin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-3-10-7(4-9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXYFVNOEVQXIV-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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